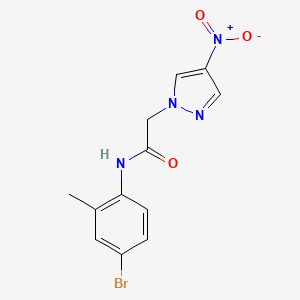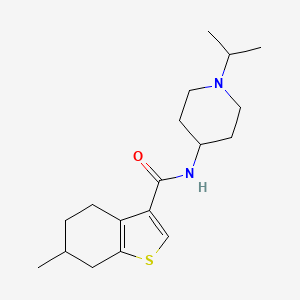
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits a range of biological activities that make it a useful tool for investigating the mechanisms of inflammation, pain, and cancer. However, there are also limitations to using N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX enzymes. Additionally, researchers are investigating the potential of this compound as an anticancer agent, and there is ongoing research into its safety and toxicity profiles. Finally, there is interest in exploring the potential of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions, and the product is isolated by filtration and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-4-9(13)2-3-11(8)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWUHSFMOPQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)




![4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)


![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)
![3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5104560.png)
